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molecular formula C20H43NO3 B8797043 Monoethanolamine stearate CAS No. 2129-99-9

Monoethanolamine stearate

Cat. No. B8797043
M. Wt: 345.6 g/mol
InChI Key: XOSCOJBBKOVIOM-UHFFFAOYSA-N
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Patent
US05130440

Procedure details

As in Example 1, 597 g (2 mol) of stearic acid methyl ester (94%), 245.5 g (4 mol) of ethanolamine and 4 g (0.012 mol, 0.6 mol-%) of titanium tetrabutylate were reacted under nitrogen and normal pressure at 140°-175° C. to form stearic acid ethanolamine with removal of methanol by distillation. The excess ethanolamine was then distilled off in a water jet pump vacuum (20 hPa) at 115°-200° C. The temperature was then increased in an oil pump vacuum (0.007 hPa) to 220°-300° C., 2-heptadecyl-2-oxazoline and water distilling over.
Quantity
597 g
Type
reactant
Reaction Step One
Quantity
245.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:21])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[CH2:22]([CH2:24][NH2:25])[OH:23]>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]>[CH2:22]([CH2:24][NH2:25])[OH:23].[C:3]([OH:21])(=[O:2])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20] |f:2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
597 g
Type
reactant
Smiles
COC(CCCCCCCCCCCCCCCCC)=O
Name
Quantity
245.5 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
4 g
Type
catalyst
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(O)CN.C(CCCCCCCCCCCCCCCCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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